molecular formula C7H11NO3 B2775884 3,8-Dioxa-1-azaspiro[4.5]decan-2-one CAS No. 1497905-45-9

3,8-Dioxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B2775884
CAS No.: 1497905-45-9
M. Wt: 157.169
InChI Key: MUYYEMQRQGPOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the linear formula C7H11NO3 . It is related to 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .


Molecular Structure Analysis

The molecular weight of this compound is 157.17 . The structure of related compounds can be found in various sources .


Physical and Chemical Properties Analysis

This compound is a powder . Its density is 1.117 g/cm3 . The boiling point is 108 - 110 °C (35 hPa) .

Scientific Research Applications

Organic Synthesis

A tandem Prins strategy has been developed for the synthesis of 1,8-dioxa 3-azaspiro[4.5]dec-2-ene derivatives, showing this compound's utility in creating products with a diverse substitution pattern under mild conditions (L. M. Reddy et al., 2018).

Antitubercular Drug Development

Structural studies of (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) reveal its promise as an antitubercular drug, showcasing the potential of derivatives of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one in combating tuberculosis (A. Richter et al., 2022).

Antiviral Activity

Research indicates that 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibit inhibitory activity against human coronavirus and influenza virus, highlighting the antiviral capabilities of this structural scaffold (Çağla Begüm Apaydın et al., 2019).

Antibacterial Properties

Synthesized compounds such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have shown excellent in vitro antibacterial activity against various bacterial species, demonstrating the potential of these compounds in antibacterial treatments (M. Natarajan et al., 2021).

Cancer Treatment and Imaging

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown moderate to potent activity against various human cancer cell lines, suggesting potential in cancer treatment (Zea Yang et al., 2019). Additionally, 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been explored as σ1 receptor ligands for potential tumor imaging, offering a novel approach for diagnosing and tracking cancer progression (Fang Xie et al., 2015).

Safety and Hazards

3,8-Dioxa-1-azaspiro[4.5]decan-2-one may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .

Cellular Effects

Related compounds have shown significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This suggests that 3,8-Dioxa-1-azaspiro[4.5]decan-2-one may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to inhibit RIPK1, suggesting that this compound may also interact with this enzyme . This could potentially lead to changes in gene expression and impacts on cellular function.

Properties

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYEMQRQGPOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.